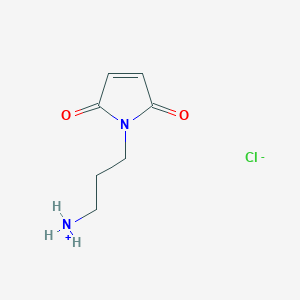
N-(3-Aminopropyl)maleimide hydrochloride salt
描述
N-(3-Aminopropyl)maleimide hydrochloride salt: is a chemical compound with the molecular formula C7H11ClN2O2. It is known for its unique structure, which includes a maleimide group and an aminopropyl chain. This compound is often used in various scientific research applications due to its reactivity and ability to form stable conjugates with other molecules .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Aminopropyl)maleimide hydrochloride salt typically involves the reaction of maleimide with 3-aminopropylamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Reactants: Maleimide and 3-aminopropylamine.
Conditions: The reaction is conducted in an aqueous medium with hydrochloric acid as a catalyst.
Procedure: Maleimide is dissolved in water, and 3-aminopropylamine is added dropwise. Hydrochloric acid is then added to the mixture to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the product precipitates out.
Purification: The precipitated product is filtered, washed with water, and dried to obtain this compound
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control the reaction conditions precisely. The purification steps may include additional techniques such as recrystallization and chromatography to ensure high purity of the final product .
化学反应分析
Types of Reactions: N-(3-Aminopropyl)maleimide hydrochloride salt undergoes various chemical reactions, including:
Substitution Reactions: The aminopropyl group can participate in nucleophilic substitution reactions.
Addition Reactions: The maleimide group can undergo addition reactions with nucleophiles.
Condensation Reactions: The compound can form stable conjugates with other molecules through condensation reactions.
Common Reagents and Conditions:
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Nucleophiles: For substitution and addition reactions.
Catalysts: Such as acids or bases to facilitate the reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic addition to the maleimide group can result in the formation of various substituted maleimides .
科学研究应用
Chemistry: N-(3-Aminopropyl)maleimide hydrochloride salt is used as a building block in organic synthesis. It is employed in the preparation of various functionalized molecules and polymers .
Biology: In biological research, this compound is used for the modification of biomolecules. It can form stable conjugates with proteins, peptides, and other biomolecules, making it useful in bioconjugation and labeling studies .
Medicine: Its ability to form stable conjugates with therapeutic agents makes it a valuable tool in the development of targeted drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of advanced polymers and coatings .
作用机制
The mechanism of action of N-(3-Aminopropyl)maleimide hydrochloride salt involves its reactivity with nucleophiles. The maleimide group is highly reactive towards nucleophiles, allowing it to form stable conjugates with various molecules. This reactivity is exploited in bioconjugation and labeling studies, where the compound is used to modify biomolecules .
Molecular Targets and Pathways: The primary molecular targets of this compound are nucleophilic groups on biomolecules, such as amino and thiol groups. The compound forms covalent bonds with these groups, resulting in stable conjugates. This property is utilized in various applications, including drug delivery and diagnostic assays .
相似化合物的比较
- N-(3-Aminopropyl)methacrylamide hydrochloride
- N-(3-Aminopropyl)acrylamide hydrochloride
- N-(3-Aminopropyl)maleamic acid
Comparison: N-(3-Aminopropyl)maleimide hydrochloride salt is unique due to its maleimide group, which provides high reactivity towards nucleophiles. This distinguishes it from similar compounds like N-(3-Aminopropyl)methacrylamide hydrochloride and N-(3-Aminopropyl)acrylamide hydrochloride, which have different functional groups and reactivity profiles. The maleimide group allows for the formation of stable conjugates, making it particularly useful in bioconjugation and labeling applications .
属性
IUPAC Name |
3-(2,5-dioxopyrrol-1-yl)propylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c8-4-1-5-9-6(10)2-3-7(9)11;/h2-3H,1,4-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGVOTZVQRDVUOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


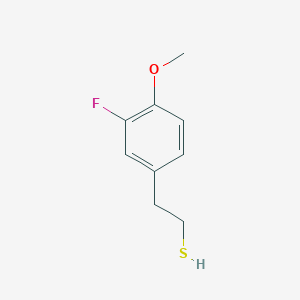
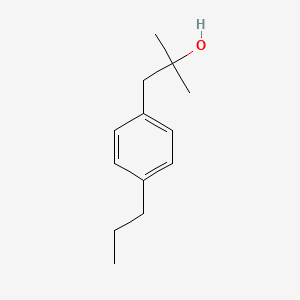
![2-chloro-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone](/img/structure/B7906368.png)
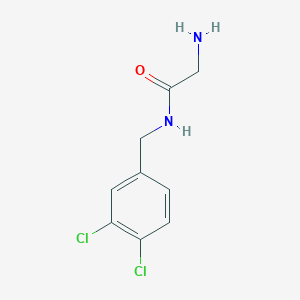
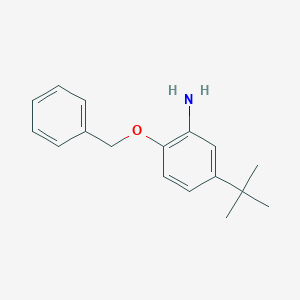
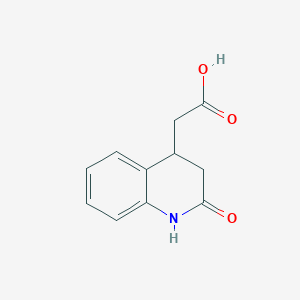
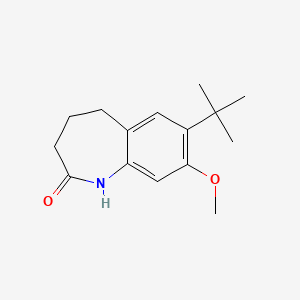
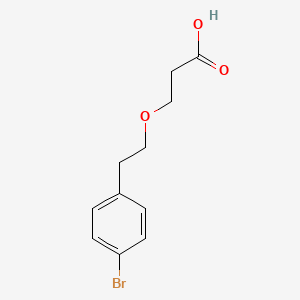
![2-Methoxyethyl 2-[4-(2-chloroacetyl)phenyl]sulfanylpropanoate](/img/structure/B7906407.png)
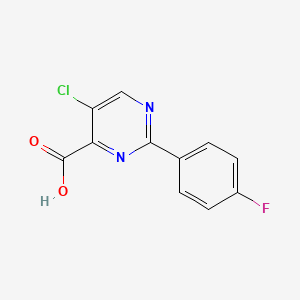
![[Cyano(cyclohexyl)methyl]azanium;chloride](/img/structure/B7906424.png)
![3-bromo-7-fluoro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906431.png)
![6-bromo-3-chloro-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B7906444.png)
![3-amino-7-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B7906447.png)
